molecular formula C16H16FN3O2S B7098818 N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine

N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine

Cat. No.: B7098818
M. Wt: 333.4 g/mol
InChI Key: QXTNTYHLJBZCLC-UHFFFAOYSA-N
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Description

N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiazole ring, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c1-20(8-11-10-23-19-16(11)21-2)9-15-18-7-14(22-15)12-5-3-4-6-13(12)17/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTNTYHLJBZCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSN=C1OC)CC2=NC=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxazole or thiazole rings.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole or thiazole oxides, while substitution reactions can produce a variety of fluorophenyl derivatives.

Scientific Research Applications

N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and thiazole derivatives, such as:

  • N-[[5-(2-chlorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine
  • N-[[5-(2-bromophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine

Uniqueness

What sets N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine apart is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity

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